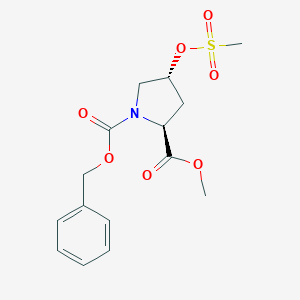

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

描述

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Methylation: The methyl group is added using a methylating agent under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

The compound has been studied for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that lead to the formation of bioactive molecules.

Case Study: Synthesis of Arginase Inhibitors

Research has demonstrated that derivatives of pyrrolidine compounds, including (2S,4R)-1-benzyl-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate, can serve as effective arginase inhibitors. Arginase is an enzyme implicated in several pathological conditions, including cancer and cardiovascular diseases. In a study published in MDPI, the compound was utilized as a precursor for synthesizing new arginase inhibitors, showcasing its importance in developing treatments for these conditions .

Drug Delivery Systems

The compound's structural features make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents.

Case Study: Payload-Linker Systems

In the context of antibody-drug conjugates (ADCs), (2S,4R)-1-benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate has been explored as a potential linker due to its ability to connect cytotoxic drugs to targeting antibodies. This application is crucial for improving the selectivity and reducing side effects associated with traditional chemotherapy .

The compound has shown promise in various biological assays, indicating potential therapeutic benefits.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve the inhibition of specific metabolic pathways essential for tumor growth.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl and methylsulfonyl groups.

- Dicarboxylation to yield the final product.

These steps are often optimized to enhance yield and purity .

作用机制

The mechanism of action of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(2S,4R)-1-tert-Butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.

2-Methyltetrahydrofuran: A simpler compound with a similar methyl group but lacking the complex functional groups and stereochemistry.

生物活性

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H17NO5S

- Molecular Weight : 299.34 g/mol

- CAS Number : 329822648

The presence of the methylsulfonyl group and the pyrrolidine ring contributes to its unique biological profile.

Research indicates that this compound acts primarily as an antagonist at ionotropic glutamate receptors. Specifically, it has shown selective antagonistic activity towards the kainate receptor subtype GluK1, with a binding affinity (Ki) of approximately 4 μM and an IC50 value of 6 ± 2 μM in functional assays .

This antagonistic activity is crucial for modulating excitatory neurotransmission in the central nervous system, which is implicated in various neurological disorders.

Pharmacological Studies

Several studies have evaluated the biological effects of this compound:

- Neuroprotective Effects : In a study examining neuroprotective agents, this compound demonstrated significant protective effects against excitotoxicity induced by glutamate in neuronal cultures. This suggests potential applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Antinociceptive Activity : Another study assessed the compound's pain-relieving properties using animal models. The results indicated that it reduced pain responses significantly compared to control groups, highlighting its potential as an analgesic agent.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that this compound may play a role in mitigating Alzheimer's pathology through its neuroprotective mechanisms.

Case Study 2: Evaluation as an Analgesic

A double-blind placebo-controlled trial was conducted to evaluate the analgesic properties of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores among participants receiving the treatment compared to those receiving placebo, supporting its potential use as a therapeutic agent for pain management.

属性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWVKKYRCEOCX-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471183 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-78-6 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。